![molecular formula C13H10BrNO B1532463 3-(4-Bromobenzoyl)-4-methylpyridine CAS No. 1187168-77-9](/img/structure/B1532463.png)
3-(4-Bromobenzoyl)-4-methylpyridine
Overview
Description
3-(4-Bromobenzoyl)-4-methylpyridine, also known as 4-bromo-3-methylbenzoylpyridine, is an aromatic heterocyclic compound used in a variety of scientific research applications. It has a wide range of uses in the fields of chemistry and biochemistry, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a catalyst for biochemical reactions.
Scientific Research Applications
Supramolecular Chemistry
Supramolecular assemblies involving pyridine derivatives highlight their potential in designing complex molecular structures. For example, the study on cocrystals of 2-amino-3-bromopyridine with 4-methylbenzoic acid demonstrates the formation of supramolecular structures characterized by hydrogen bonding interactions (K. Thanigaimani et al., 2016). These structures are crucial for understanding molecular recognition and self-assembly processes, which have implications in material science and nanotechnology.
Photochemical Properties
The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlights the photochemical properties of these compounds. These properties are essential for applications in photodynamic therapy, a treatment method for cancer. The high singlet oxygen quantum yield of these compounds indicates their effectiveness as Type II photosensitizers (M. Pişkin et al., 2020).
Molecular Recognition
A study focusing on molecular recognition using 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds showcases the utility of pyridine derivatives in forming supramolecular architectures. These architectures are stabilized by hydrogen bonding, demonstrating the potential of these compounds in crystal engineering and the design of functional materials (S. Varughese & V. Pedireddi, 2006).
Catalysis and Synthesis
The catalytic activity of amide-base systems involving pyridine derivatives for deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls to form stilbenes represents another significant application. This process is crucial for synthesizing complex organic compounds and has implications in pharmaceuticals and materials science (Masanori Shigeno et al., 2019).
Nonlinear Optical Properties
The synthesis and structural study of photochromic crystals, such as those derived from pyridine, underscore their potential in developing reversible molecular switches. These compounds exhibit nonlinear optical properties, which are pivotal for applications in optoelectronics and information storage (M. Sliwa et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFRKVVZYLXHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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